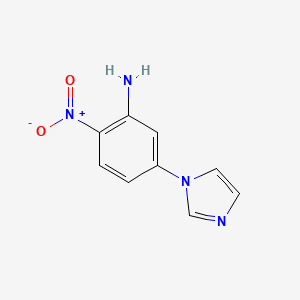![molecular formula C12H14N2O3 B8014576 5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]](/img/structure/B8014576.png)
5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] is a compound with a unique spirocyclic structure, which includes both indoline and pyran moieties. This compound is known for its photochromic properties, meaning it can change color when exposed to light. It has a molecular formula of C12H14N2O3 and a molecular weight of 234.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] typically involves the reaction of indoline derivatives with nitro-substituted pyran precursors. One common method includes the condensation of 5-nitroindoline with 3,4-dihydropyran under acidic conditions. The reaction is usually carried out in a solvent such as acetonitrile at elevated temperatures (around 95°C) to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran], while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] has a wide range of applications in scientific research:
Chemistry: Used as a photochromic compound in the study of light-induced molecular switches and sensors.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] involves its photochromic properties. Upon exposure to UV or visible light, the compound undergoes a reversible isomerization between its closed spirocyclic form and an open merocyanine form. This isomerization changes the electronic structure of the molecule, leading to a change in color. The molecular targets and pathways involved in its biological activities are still under investigation, but it is believed to interact with cellular components through its nitro and indoline moieties .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitrospiro[indoline-3,4’-oxane]
- Spiropyran derivatives
- Indolinooxazolidines
Uniqueness
5-Nitro-2’,3’,5’,6’-tetrahydrospiro[indoline-3,4’-pyran] stands out due to its unique combination of indoline and pyran moieties, which confer distinct photochromic properties. Compared to other spiropyran derivatives, it offers enhanced stability and a broader range of applications in smart materials and biological imaging .
Properties
IUPAC Name |
5-nitrospiro[1,2-dihydroindole-3,4'-oxane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-14(16)9-1-2-11-10(7-9)12(8-13-11)3-5-17-6-4-12/h1-2,7,13H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXBSWFIQCMYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CNC3=C2C=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-[2-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B8014561.png)



![tert-Butyl 2,4-dichloro-6,7-dihydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B8014588.png)

